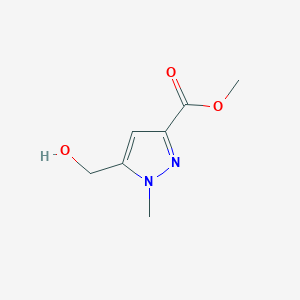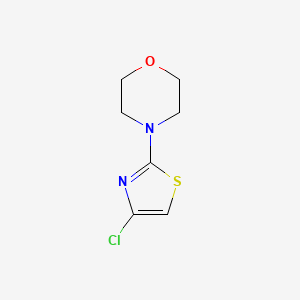
4-(4-Chlorothiazol-2-YL)morpholine
概要
説明
“4-(4-Chlorothiazol-2-YL)morpholine” is a chemical compound with the CAS Number: 848841-68-9. It has a molecular weight of 204.68 and its IUPAC name is 4-(4-chloro-1,3-thiazol-2-yl)morpholine . It is a solid substance stored at 4°C, protected from light .
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorothiazol-2-YL)morpholine” is C7H9ClN2OS . The InChI code is 1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 .
Physical And Chemical Properties Analysis
“4-(4-Chlorothiazol-2-YL)morpholine” is a solid substance with a boiling point of 327.3±52.0 C at 760 mmHg . It is stored at 4°C, protected from light .
科学的研究の応用
Applications in Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds structurally similar to 4-(4-Chlorothiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds have demonstrated significant anti-tumor activity in xenograft models, showcasing their potential in cancer treatment and research (Alexander et al., 2008).
Antibacterial and Antimicrobial Activity
Several derivatives of morpholine-containing 2-R-phenyliminothiazole, akin to 4-(4-Chlorothiazol-2-yl)morpholine, have shown notable antibacterial and antifungal effects. These compounds were particularly effective against gram-positive strains of microorganisms, highlighting their potential as templates for developing new antimicrobial substances (Yeromina et al., 2019).
Anticancer Properties
A study evaluating the cytotoxicity of quinazoline derivatives, which structurally incorporate morpholine groups similar to 4-(4-Chlorothiazol-2-yl)morpholine, revealed pronounced anticancer activity. These compounds effectively inhibited the growth of various tumor cell lines, providing insights into their potential therapeutic applications in oncology (Jantová et al., 2001).
Biological Activity and Structural Analysis
Studies focusing on the biological activity of morpholine derivatives, including structural analyses, have contributed to understanding their potential in medicinal chemistry. For instance, a Mannich base incorporating a morpholine structure demonstrated significant interactions, as revealed by hydrogen bonding and other molecular interactions (Franklin et al., 2011). Furthermore, the discovery of morpholine isosteres in inhibitors of the PI3K-AKT-mTOR pathway highlights the versatility and significance of the morpholine moiety in drug development (Hobbs et al., 2019).
Safety And Hazards
The safety information available indicates that “4-(4-Chlorothiazol-2-YL)morpholine” is potentially harmful. The safety pictogram is GHS07, and the signal word is “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
特性
IUPAC Name |
4-(4-chloro-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZAHLFTBUJSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702362 | |
| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorothiazol-2-YL)morpholine | |
CAS RN |
848841-68-9 | |
| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


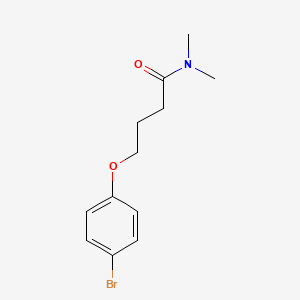
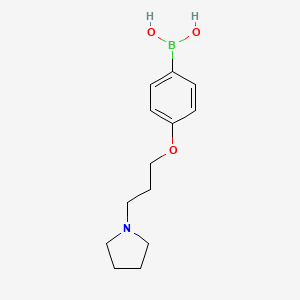
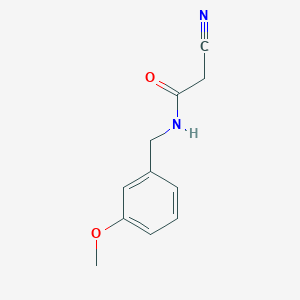
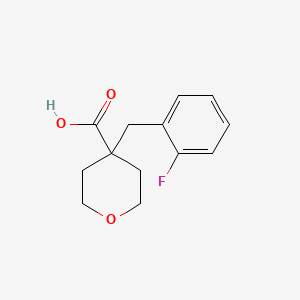
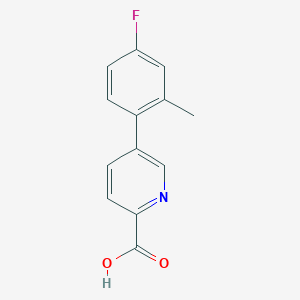
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
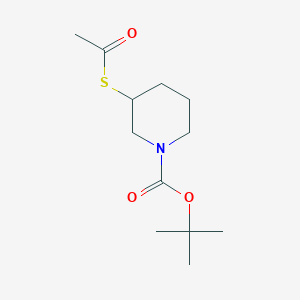
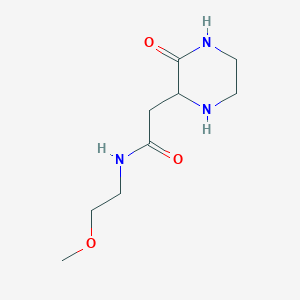
![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
